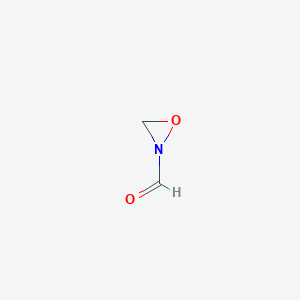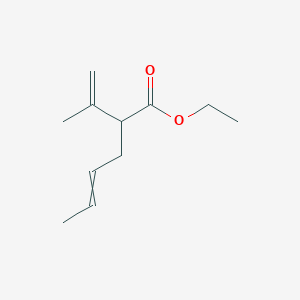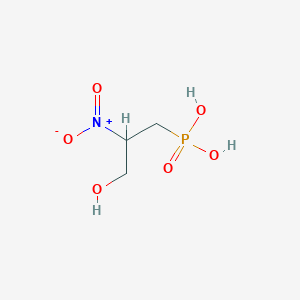![molecular formula C9H14Cl2O2 B14395205 1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane CAS No. 89995-46-0](/img/structure/B14395205.png)
1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[24]heptane is an organic compound with the molecular formula C₉H₁₄Cl₂O₂ It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane typically involves the reaction of 2,2,4,4-tetramethyl-1,3-dioxolane with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent. The general reaction scheme is as follows:
2,2,4,4-tetramethyl-1,3-dioxolane+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), or amines (RNH₂).
Reduction Reactions: The compound can be reduced to form 1,1-dihydroxy-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation can lead to the formation of corresponding oxides or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as NaOH, KOH, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: LiAlH₄ in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Major Products
Substitution: Formation of 1,1-dihydroxy-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane or corresponding ethers and amines.
Reduction: Formation of 1,1-dihydroxy-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane.
Oxidation: Formation of carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other spiro compounds and as a building block in complex molecule synthesis.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane involves its interaction with nucleophiles and electrophiles. The chlorine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The spiro structure provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Dichloro-2,2,4,4-tetramethylcyclobutane
- 1,1-Dichloro-3,3,5,5-tetramethylcyclohexane
- 1,1-Dichloro-2,2,5,5-tetramethylcyclopentane
Uniqueness
1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[24]heptane is unique due to its spiro structure, which imparts distinct chemical and physical properties compared to other similar compounds
Propiedades
Número CAS |
89995-46-0 |
|---|---|
Fórmula molecular |
C9H14Cl2O2 |
Peso molecular |
225.11 g/mol |
Nombre IUPAC |
2,2-dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane |
InChI |
InChI=1S/C9H14Cl2O2/c1-6(2)8(5-9(8,10)11)13-7(3,4)12-6/h5H2,1-4H3 |
Clave InChI |
NCGISNVLMHTENE-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2(CC2(Cl)Cl)OC(O1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


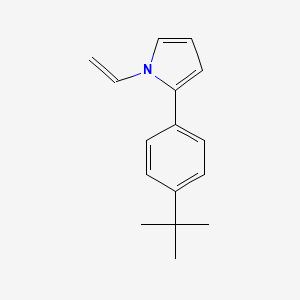
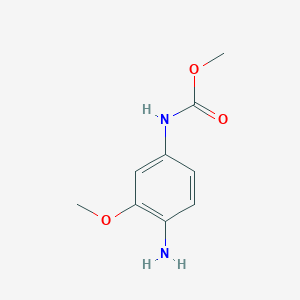

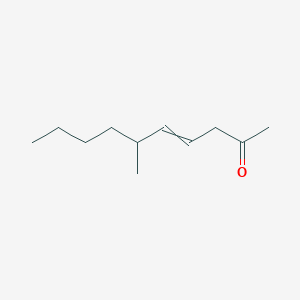
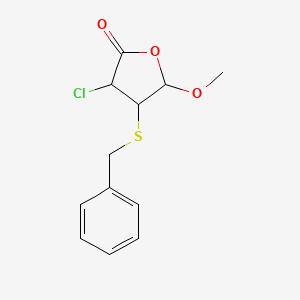
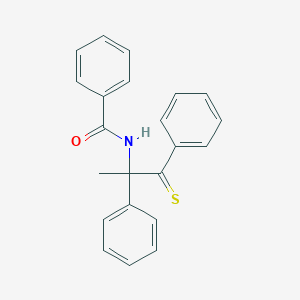
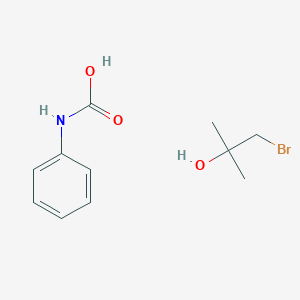


![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline](/img/structure/B14395188.png)

